2-(furan-2-yl)-1-(2-methylpropyl)-1H-1,3-benzodiazole
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Overview
Description
2-(furan-2-yl)-1-(2-methylpropyl)-1H-1,3-benzodiazole is an organic compound that features a benzodiazole ring fused with a furan ring and a 2-methylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-1-(2-methylpropyl)-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the 2-Methylpropyl Group: This step involves the alkylation of the benzodiazole-furan intermediate with 2-methylpropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,3-dione derivatives.
Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzodiazole derivatives.
Scientific Research Applications
2-(furan-2-yl)-1-(2-methylpropyl)-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-1-(2-methylpropyl)-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The furan and benzodiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)-1H-benzimidazole: Lacks the 2-methylpropyl group, which may affect its biological activity and physical properties.
2-(furan-2-yl)-1H-indole: Contains an indole ring instead of a benzodiazole ring, leading to different chemical reactivity and applications.
2-(furan-2-yl)-1H-pyrrole:
Uniqueness
2-(furan-2-yl)-1-(2-methylpropyl)-1H-1,3-benzodiazole is unique due to the presence of both the furan and benzodiazole rings, along with the 2-methylpropyl side chain. This combination of structural features imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H16N2O |
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Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(furan-2-yl)-1-(2-methylpropyl)benzimidazole |
InChI |
InChI=1S/C15H16N2O/c1-11(2)10-17-13-7-4-3-6-12(13)16-15(17)14-8-5-9-18-14/h3-9,11H,10H2,1-2H3 |
InChI Key |
MLDMTFLEUBNYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3=CC=CO3 |
Origin of Product |
United States |
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